Cas no 187752-72-3 (cis-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid)
cis-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (2R,4S)-rel-4-Methyl-1,2-piperidinedicarboxylic Acid 1-(1,1-Dimethylethyl) Ester
- cis-N-Boc-4-methyl-pipecolinic acid
- cis-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid
- CS-0340901
- EN300-7157581
- (2S,4R)-1-N-BOC-4-METHYL PIPERIDINE-2-CARBOXYLIC ACID
- rac-(2R,4S)-1-((tert-butoxy)carbonyl)-4-methylpiperidine-2-carboxylic acid
- (2S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic Acid
- 1821781-02-5
- 187752-72-3
- (2S,4R)-1-(TERT-BUTOXYCARBONYL)-4-METHYLPIPERIDINE-2-CARBOXYLICACID
- 973-530-1
- (2S,4R)-1-(TERT-BUTOXYCARBONYL)-4-METHYLPIPERIDINE-2-CARBOXYLIC ACID
- rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid
- cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid
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- MDL: MFCD08752604
- Inchi: 1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1
- InChI Key: LTNNUMKAWAGPIS-BDAKNGLRSA-N
- SMILES: O(C(C)(C)C)C(N1CC[C@@H](C)C[C@H]1C(=O)O)=O
Computed Properties
- Exact Mass: 243.14705815Da
- Monoisotopic Mass: 243.14705815Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 359.5±35.0 °C at 760 mmHg
- Flash Point: 171.2±25.9 °C
- Vapor Pressure: 0.0±1.7 mmHg at 25°C
cis-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
cis-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0084-1g |
(+/-)-cis-N-Boc-4-methyl-pipecolinic acid |
187752-72-3 | 97% | 1g |
5071.29CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0084-5g |
(+/-)-cis-N-Boc-4-methyl-pipecolinic acid |
187752-72-3 | 97% | 5g |
16943.89CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0084-500mg |
(+/-)-cis-N-Boc-4-methyl-pipecolinic acid |
187752-72-3 | 97% | 500mg |
2959.67CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0084-250mg |
(+/-)-cis-N-Boc-4-methyl-pipecolinic acid |
187752-72-3 | 97% | 250mg |
1908.1CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0084-100mg |
(+/-)-cis-N-Boc-4-methyl-pipecolinic acid |
187752-72-3 | 97% | 100mg |
1484.07CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0084-50mg |
(+/-)-cis-N-Boc-4-methyl-pipecolinic acid |
187752-72-3 | 97% | 50mg |
1161.82CNY | 2021-05-07 | |
| Alichem | A129004999-5g |
cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid |
187752-72-3 | 95% | 5g |
$2532.60 | 2023-09-02 | |
| Alichem | A129004999-10g |
cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid |
187752-72-3 | 95% | 10g |
$3517.50 | 2023-09-02 | |
| Alichem | A129004999-25g |
cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid |
187752-72-3 | 95% | 25g |
$6210.90 | 2023-09-02 | |
| Chemenu | CM180168-1g |
(2S,4R)-1-(tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid |
187752-72-3 | 95% | 1g |
$842 | 2021-08-05 |
cis-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid Suppliers
cis-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on cis-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid
Introduction to cis-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid (CAS No. 187752-72-3)
cis-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid (CAS No. 187752-72-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, commonly referred to as cis-Boc-MePip, is a chiral amino acid derivative that plays a crucial role in the synthesis of various bioactive molecules and drug candidates. Its unique structural features and chemical properties make it an essential building block in the development of novel therapeutics.
The chemical structure of cis-Boc-MePip consists of a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a methyl group at the 4-position, and a carboxylic acid moiety at the 2-position. The presence of the Boc group allows for selective protection and deprotection, enabling precise control over the reactivity and functionality of the molecule during synthetic processes. This feature is particularly valuable in multistep syntheses where intermediate protection is necessary to prevent unwanted side reactions.
In recent years, cis-Boc-MePip has been extensively studied for its potential applications in drug discovery and development. One notable area of research involves its use as a key intermediate in the synthesis of peptidomimetics, which are small molecule analogs designed to mimic the structure and function of peptides. Peptidomimetics have shown promise in various therapeutic areas, including cancer, neurodegenerative diseases, and infectious diseases. The ability to fine-tune the properties of these molecules through strategic modifications of the cis-Boc-MePip scaffold has led to the identification of several promising drug candidates.
Another significant application of cis-Boc-MePip is in the field of protein-protein interaction (PPI) inhibitors. PPIs are critical for many biological processes, and their dysregulation is often associated with disease states. Developing small molecules that can selectively disrupt specific PPIs has become a major focus in modern drug discovery. cis-Boc-MePip has been used to design and synthesize PPI inhibitors with high affinity and selectivity, offering new avenues for treating conditions such as cancer and autoimmune disorders.
The synthetic accessibility of cis-Boc-MePip has also contributed to its widespread use in academic and industrial laboratories. Various efficient synthetic routes have been developed to produce this compound on both small and large scales, ensuring its availability for diverse research needs. One such method involves the asymmetric hydrogenation of a suitable prochiral substrate followed by Boc protection and subsequent functionalization steps. These synthetic strategies not only enhance the practicality of using cis-Boc-MePip but also facilitate its integration into complex molecular architectures.
In addition to its role as a synthetic intermediate, cis-Boc-MePip has been explored for its biological activities. Studies have shown that certain derivatives of this compound exhibit potent inhibitory effects on specific enzymes and receptors, making them potential leads for drug development. For example, researchers have investigated the use of cis-Boc-MePip-based compounds as inhibitors of kinases, which are key regulators of cellular signaling pathways implicated in cancer progression. The ability to modulate kinase activity through these compounds could lead to new therapeutic strategies for treating various cancers.
The versatility of cis-Boc-MePip extends beyond its direct biological applications. It has also been utilized as a chiral auxiliary in asymmetric synthesis, where it helps control stereochemistry during reactions involving prochiral substrates. This application is particularly important in the synthesis of natural products and complex organic molecules where precise stereocontrol is essential for achieving desired biological activities.
In conclusion, cis-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid (CAS No. 187752-72-3) is a valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features, synthetic accessibility, and biological activities make it an indispensable tool for scientists working on drug discovery and development projects. As research continues to advance, it is likely that new applications and derivatives of this compound will emerge, further expanding its utility in the field.
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